[5-(Morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: is a complex organic compound that features a morpholine ring, an oxazole ring, and a triphenylphosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium typically involves multi-step organic reactions One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors The morpholine ring is introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction may yield morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: can be compared with other similar compounds such as:
Morpholin-4-yl-acetic acid: Shares the morpholine ring but differs in its overall structure and applications.
Oxazole derivatives: Similar in having the oxazole ring but vary in their substituents and properties.
Triphenylphosphonium compounds: Similar in having the triphenylphosphonium group but differ in their additional functional groups.
The uniqueness of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C25H24N2O2P+ |
---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(5-morpholin-4-yl-1,3-oxazol-4-yl)-triphenylphosphanium |
InChI |
InChI=1S/C25H24N2O2P/c1-4-10-21(11-5-1)30(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-25(29-20-26-24)27-16-18-28-19-17-27/h1-15,20H,16-19H2/q+1 |
InChI-Schlüssel |
NHFPWOHEEMOJLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(N=CO2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.